REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([NH:13][C:14](=[O:19])[C:15]([F:18])([F:17])[F:16])[C:7](=[CH:11][CH:12]=1)[C:8]([OH:10])=[O:9])([O-])=O.[H][H]>C(O)C.[C].[Pd]>[NH2:1][C:4]1[CH:5]=[C:6]([NH:13][C:14](=[O:19])[C:15]([F:16])([F:17])[F:18])[C:7](=[CH:11][CH:12]=1)[C:8]([OH:10])=[O:9] |f:3.4|
|
Name
|
|
Quantity
|
5.24 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(C(=O)O)=CC1)NC(C(F)(F)F)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
palladium-carbon
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resultant reaction mixture
|
Type
|
FILTRATION
|
Details
|
was filtered through a Celite
|
Type
|
FILTRATION
|
Details
|
filter (trademark, made by Johns Manville Sales)
|
Type
|
FILTRATION
|
Details
|
the catalyst on the Celite filter
|
Type
|
WASH
|
Details
|
was washed with ethyl alcohol
|
Type
|
CUSTOM
|
Details
|
The entire amount of the filtrate was collected
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
dry
|
Type
|
CUSTOM
|
Details
|
the resultant crude product in an amount of 4.7 g was recrystallized from an ethyl alcohol-hexane or ethyl alcohol-water mixed solvent
|
Name
|
|
Type
|
|
Smiles
|
NC=1C=C(C(C(=O)O)=CC1)NC(C(F)(F)F)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |